Eudesmin

Vue d'ensemble

Description

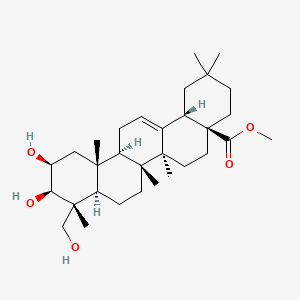

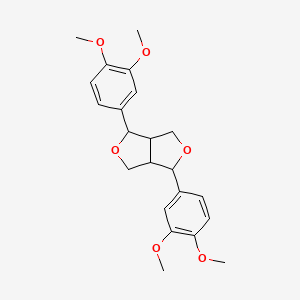

Eudesmin is a natural lignan that has been reported to possess diverse therapeutic effects, including anti-tumor, anti-inflammatory, and anti-bacterial activities . It has a molecular formula of C22H26O6 .

Synthesis Analysis

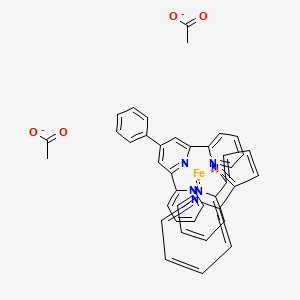

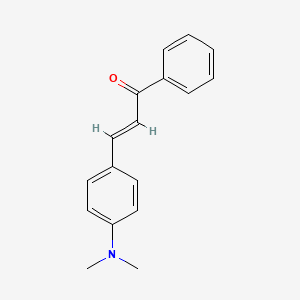

This compound can be synthesized by the dimerization of coniferyl alcohol in the presence of iron(III) chloride, followed by methylation of the phenolic oxygens .Molecular Structure Analysis

The molecular structure of this compound consists of a series of aryl rings interconnected by various chemical linkages . It has an average mass of 386.438 Da and a mono-isotopic mass of 386.172943 Da .Chemical Reactions Analysis

This compound has been found to undergo selective modification of the β–β linkage in Kraft lignin, as analyzed by 2D NMR spectroscopy .Physical and Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is soluble in chloroform and methanol, and slightly soluble in water .Applications De Recherche Scientifique

Anticonvulsant and Sedative Effects

Eudesmin, isolated from Acorus tatarinowii, has been studied for its anticonvulsant and sedative effects. In animal models, this compound demonstrated significant anticonvulsant properties, as well as sedative effects. The mechanisms appear to involve alterations in neurotransmitters, such as an increase in gamma-aminobutyric acid (GABA) and a decrease in glutamic acid, which may contribute to these effects (Liu et al., 2015).

Impact on Adipogenic Differentiation

This compound has been reported to interfere with adipogenesis, the process of cell differentiation into fat cells. In mesenchymal stem cells, this compound disrupts adipogenic differentiation by suppressing the S6K1 signaling pathway, which is critical for fat cell development. This effect might offer a therapeutic approach for obesity and related metabolic diseases (Nam et al., 2018).

Anti-inflammatory Properties

This compound has shown potential anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production and attenuating T cell proliferation. This indicates its potential in treating inflammatory conditions without adversely affecting normal cell function (Cho et al., 1999).

Effects on Helicobacter pylori Infection

The compound has shown promising effects in inhibiting the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. This compound attenuated H. pylori-induced inflammation and immune responses in cellular and animal models, suggesting its potential as a therapeutic agent for H. pylori-associated gastric conditions (Yang et al., 2018).

P-glycoprotein-mediated Drug Efflux

This compound has been studied for its ability to reverse P-glycoprotein-mediated multidrug resistance (MDR), a significant obstacle in cancer treatment. By affecting drug efflux mechanisms, this compound could enhance the effectiveness of anticancer drugs in cells exhibiting drug resistance (Lim et al., 2007).

Neurite Outgrowth in PC12 Cells

This compound isolated from the bark of Magnolia kobus demonstrated the ability to induce neurite outgrowth in PC12 cells, a model for nerve cell development. It activates pathways involved in nerve growth, suggesting potential applications in neurodegenerative diseases or nerve regeneration (Yang et al., 2006).

Antitumor Effects in Nasopharyngeal Carcinoma

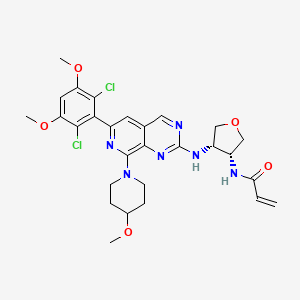

In nasopharyngeal carcinoma cells, this compound has shown antitumor activity by inducing apoptosis and inhibiting the EZH2 expression, a critical factor in cancer progression. This effect is mediated through the Akt signaling pathway, presenting this compound as a potential pharmacologic approach for cancer treatment (Yu et al., 2019).

Mécanisme D'action

Eudesmin has been found to impair adipogenic differentiation via the inhibition of the S6K1 signaling pathway . It inhibits the activation and nuclear translocation of S6K1, which in turn reduces S6K1-mediated phosphorylation of H2B at serine 36 . This leads to the upregulation of Wnt6, Wnt10a, and Wnt10b, which disturb adipogenic differentiation .

Safety and Hazards

Orientations Futures

Eudesmin has been repositioned as a PRC2 modulator based on transcriptome profiling data . It has been found to control Wnt signaling and maintain pluripotency of stem cells . This suggests that this compound could be developed as a new pharmacological approach for the treatment of obesity and metabolic diseases .

Propriétés

IUPAC Name |

3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUVVGQIVMSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-06-7 | |

| Record name | Eudesmin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eudesmin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eudesmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

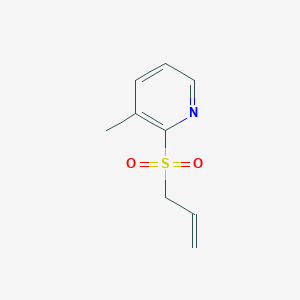

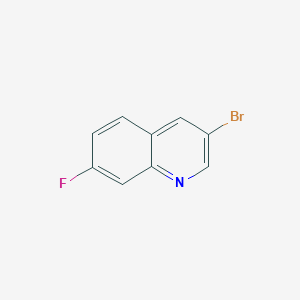

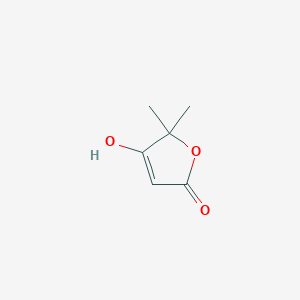

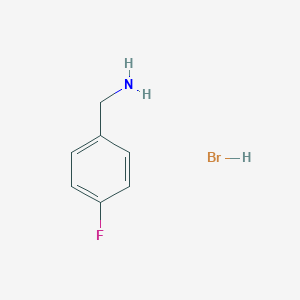

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)

![(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3028564.png)